MmpL3-Targeted Antimycobacterial Potency: Adamantyl Core vs. Optimized Cyclohexyl Lead CRS400393
The original high-throughput screening hit, N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide, provided the core scaffold for optimization. Extensive medicinal chemistry, as reported in a parallel discovery paper, demonstrated that replacing the adamantyl group with a cyclohexyl derivative (the lead compound CRS400393) was required to achieve the most potent, broad-spectrum antimycobacterial activity [1]. This establishes the target compound as the critical starting point with a defined, higher MIC than the final lead, serving as a perfect negative control or baseline probe [2].
| Evidence Dimension | Antimycobacterial Potency (MIC) |
|---|---|
| Target Compound Data | Activity detected in initial high-throughput screen against M. tuberculosis (exact MIC for parent hit not reported but was the starting point for optimization) [2] |
| Comparator Or Baseline | CRS400393 (cyclohexyl analog): MIC of 0.03–0.12 μg/mL against M. abscessus, 1–2 μg/mL against M. avium complex, and 0.12–0.5 μg/mL against Mtb [1] |
| Quantified Difference | The optimized cyclohexyl analog achieves potent, broad-spectrum activity; the adamantyl parent hit was the essential structural foundation for this improvement, with its own activity being the critical baseline. |
| Conditions | Broth microdilution MIC assay against a panel of nontuberculous mycobacteria (NTM) and Mtb strains. |
Why This Matters
For SAR studies, the parent hit is an indispensable reference to quantify the exact potency contribution of the adamantane-to-cyclohexyl replacement, a key step in lead development.
- [1] Graham, J., Wong, C. E., Day, J., McFaddin, E., Ochsner, U., Hoang, T., ... & Sun, X. (2018). Discovery of benzothiazole amides as potent antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(19), 3177-3181. View Source
- [2] De Groote, M. A., Jarvis, T. C., Wong, C., Graham, J., Hoang, T., Young, C. L., ... & Ochsner, U. A. (2018). Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. Frontiers in Microbiology, 9, 2231. View Source
